8-Azaspiro[4.5]decan-7-one
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Overview
Description
8-Azaspiro[45]decan-7-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-7-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. This method is particularly suitable for large-scale production as it requires relatively inexpensive raw materials and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
8-Azaspiro[4.5]decan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Azaspiro[4.5]decan-7-one can be compared with other spiro compounds such as:
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 8-Oxa-2-azaspiro[4.5]decane
- 2-Azaspiro[4.5]decan-3-one
These compounds share similar structural features but differ in their chemical properties and applications. For example, 1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of spirocyclotriphosphazenes, while 8-Oxa-2-azaspiro[4.5]decane is studied for its biological activities .
Properties
IUPAC Name |
8-azaspiro[4.5]decan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZNKPGYLEESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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